molecular formula C9H12N2O2 B15055797 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one

1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one

Cat. No.: B15055797
M. Wt: 180.20 g/mol
InChI Key: OBKVYPABSVIDFA-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H12N2O2/c1-6(2)9(12)7-4-8(13-3)11-5-10-7/h4-6H,1-3H3

InChI Key

OBKVYPABSVIDFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=NC=N1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one typically involves the reaction of 6-methoxypyrimidine with a suitable alkylating agent. One common method involves the use of 2-methylpropan-1-one as the alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .

Biological Activity

1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound features a pyrimidine ring substituted with a methoxy group and a ketone functional group, which contributes to its pharmacological potential. The molecular formula is C10_{10}H12_{12}N2_2O, and it has a molecular weight of approximately 168.20 g/mol.

Antiviral Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral activity by inhibiting viral replication. Studies have shown that compounds with similar structures can interfere with the life cycle of viruses, making them potential candidates for antiviral drug development.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrimidine derivatives are known to inhibit various cancer cell lines, and preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The methoxy substitution at the 6-position enhances solubility and may alter the compound's interaction with biological targets, leading to distinct pharmacological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesUnique Biological Activity
1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-oneContains chlorine instead of methoxyDifferent antiviral profile due to halogen
2-Methylpyrimidin-4-oneLacks methoxy groupSimplified structure may reduce biological activity
5-Methoxypyrimidin-4-oneMethoxy group at a different positionVariability in biological activity

This comparison highlights how structural variations can influence the biological activity of pyrimidine derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. For instance, one study reported the synthesis of new PARP inhibitors derived from pyrimidine structures, demonstrating their potential in cancer therapy by selectively targeting BRCA-deficient tumors .

Another investigation into the compound's antiviral properties revealed promising results against specific viral strains, suggesting its utility in developing antiviral therapies.

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